molecular formula C16H20N2O2 B6645984 [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone

[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone

Cat. No.: B6645984
M. Wt: 272.34 g/mol
InChI Key: NXQKTWVYUFSTPQ-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the aminomethyl group. The benzofuran moiety is then attached through a series of condensation reactions.

    Formation of Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Aminomethyl Group: The aminomethyl group is introduced using reagents like formaldehyde and ammonium chloride under reductive amination conditions.

    Attachment of Benzofuran Moiety: The benzofuran ring is typically synthesized separately and then coupled to the piperidine derivative using a condensation reaction, often facilitated by catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety, potentially converting it to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halides, which can then be substituted by nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Chemistry

In chemistry, [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in studies aimed at understanding the interaction between small molecules and biological targets.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological or psychiatric conditions due to its piperidine and benzofuran components.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the benzofuran moiety may engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone: Similar structure but with a benzothiophene ring instead of benzofuran.

    [4-(Aminomethyl)-piperidin-1-yl]-(1-benzofuran-2-yl)methanone: Similar but with different substitution on the piperidine ring.

Uniqueness

The uniqueness of [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both the aminomethyl group and the benzofuran moiety provides a versatile scaffold for further functionalization and exploration in various scientific fields.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple domains

Properties

IUPAC Name

[3-(aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-6-7-18(10-13(11)9-17)16(19)15-8-12-4-2-3-5-14(12)20-15/h2-5,8,11,13H,6-7,9-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQKTWVYUFSTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1CN)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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